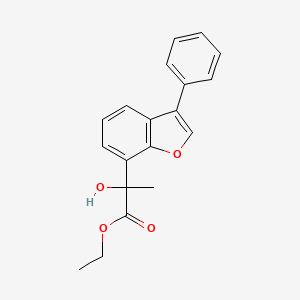
Ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate is a chemical compound with the molecular formula C19H18O4 and a molecular weight of 310.34382 . . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate involves several steps. One common method includes the condensation of 3-phenylbenzofuran with ethyl acetate in the presence of a base, followed by the addition of a hydroxy and methyl group to the alpha position . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound may also interact with cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester used in the synthesis of other organic compounds and as a flavoring agent.
What sets this compound apart is its unique structure, which combines the benzofuran ring with an alpha-hydroxy-alpha-methyl group, providing distinct chemical and biological properties .
Properties
CAS No. |
42434-97-9 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(3-phenyl-1-benzofuran-7-yl)propanoate |
InChI |
InChI=1S/C19H18O4/c1-3-22-18(20)19(2,21)16-11-7-10-14-15(12-23-17(14)16)13-8-5-4-6-9-13/h4-12,21H,3H2,1-2H3 |
InChI Key |
IQLIOUSSZDMCHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


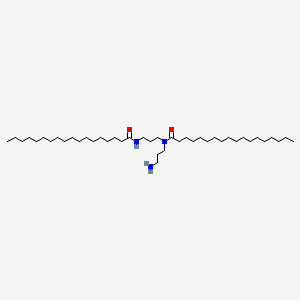
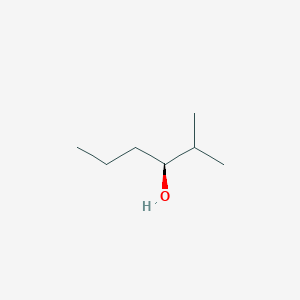
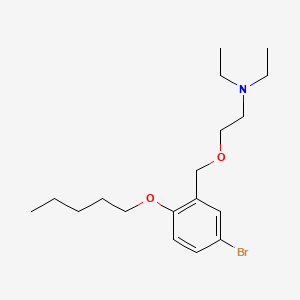
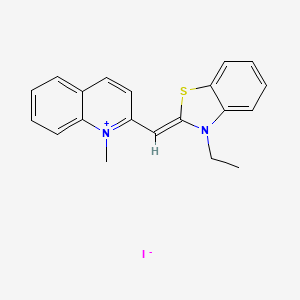
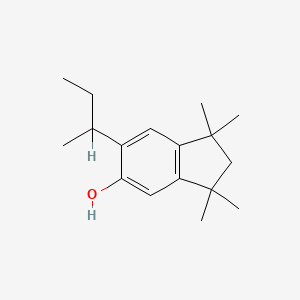
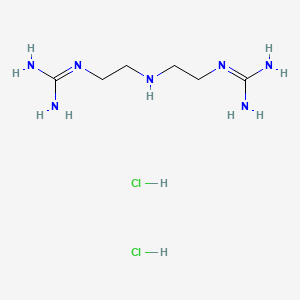
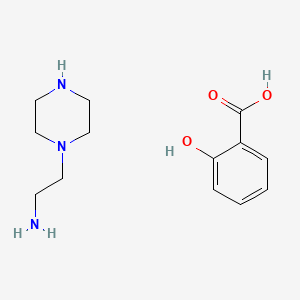

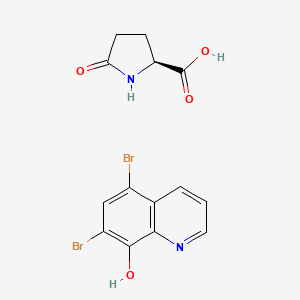
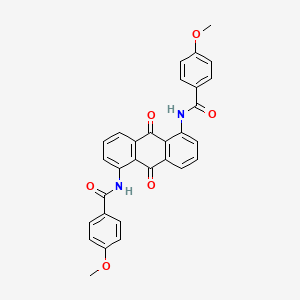
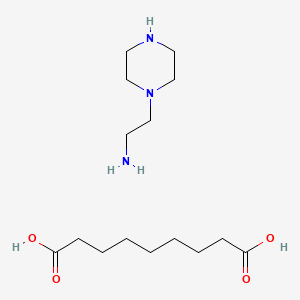
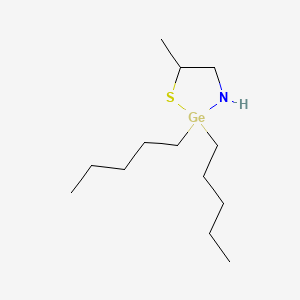
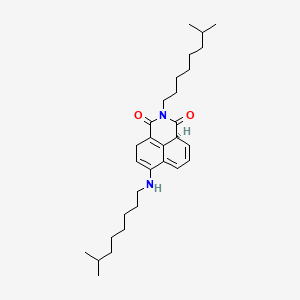
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
